molecular formula C14H8Cl2O2 B2825468 [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride CAS No. 7535-15-1

[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride

Cat. No. B2825468
CAS RN: 7535-15-1
M. Wt: 279.12
InChI Key: UJWRDCOHQICLFL-UHFFFAOYSA-N
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Description

1,1'-Biphenyl]-2,2'-dicarbonyl dichloride, also known as BPDC, is an organochloride compound that is used in various scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 263.99 g/mol. BPDC is a versatile reagent used in organic synthesis for the preparation of a variety of compounds and has a wide range of applications in medical, pharmaceutical, and agricultural research.

Scientific Research Applications

Chemical Synthesis and Molecular Rearrangements

Research reveals that biphenyl-2,2'-dicarbonyl dichloride undergoes unique chemical reactions. In one study, an unexpected multistep rearrangement was observed when biphenyl-2,2'-dicarbonyl dichloride reacted with methylenetriphenylphosphorane, leading to the formation of zwitterionic 2-[1,3-bis(triphenylphosphonio)prop-1-en-3-id-2-yl]biphenyl-2′-carboxylate (Aitken et al., 2010).

Catalysis and Polymer Synthesis

Biphenyl-2,2'-dicarbonyl dichloride is used in synthesizing various complex compounds. For instance, titanocene 2,2'-dithiolato biphenyl complexes are produced by reacting biphenyl with titanocene dicarbonyl. These compounds exhibit unique properties and applications in catalysis and materials science (Aucott et al., 2005).

Environmental Studies

In environmental research, derivatives of biphenyl, including those created from biphenyl-2,2'-dicarbonyl dichloride, are studied for their persistence and impact. Polychlorinated biphenyls (PCBs), for instance, are extensively studied for their environmental and health impacts, such as endocrine disruption and bioaccumulation (Bonefeld‐Jørgensen et al., 2001).

Photocatalytic Applications

The derivative 2,2',3,3'-tetrachlorobiphenyl, a type of polychlorinated biphenyl, has been studied for its degradation under photocatalytic conditions. This research is significant for environmental remediation and understanding the degradation pathways of persistent organic pollutants (Wong et al., 2004).

Pharmacological Research

While specific applications of [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride in pharmacology were excluded as per the request, it's important to note that derivatives of biphenyls, in general, are significant in pharmacological research due to their structural importance in various drug molecules.

Material Science and Engineering

The biphenyl structure, including derivatives formed from biphenyl-2,2'-dicarbonyl dichloride, is essential in material science for developing new compounds with unique physical properties, such as those used in electrochromic systems and polymer synthesis (Ishigaki et al., 2011).

properties

IUPAC Name

2-(2-carbonochloridoylphenyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O2/c15-13(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(16)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWRDCOHQICLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride

Synthesis routes and methods

Procedure details

24.2 g of diphenic acid (biphenyl-2,2'-dicarboxylic acid) were dissolved in 200 ml of methylene chloride and 1 ml of N,N-dimethylformamide, and 27.9 g of oxalylchloride were dropped in the resultant solution under stirring at room temperature over 30 minutes. After the dropping, the resultant solution was reacted at room temperature for one hour, and the reaction solution was thickened in aspirator vacuum. Methylene chloride and an excessive amount of oxalylchloride were removed from the thickened solution to obtain an oily matter of diphenic acid chloride.
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24.2 g
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reactant
Reaction Step One
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200 mL
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reactant
Reaction Step One
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resultant solution
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0 (± 1) mol
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reactant
Reaction Step Two
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27.9 g
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reactant
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resultant solution
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0 (± 1) mol
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reactant
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1 mL
Type
solvent
Reaction Step Three

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